
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Overview
Description
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as FMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMB is a type of acrylonitrile derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of various receptors such as TRPV1 and PPARγ, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to reduce the production of various inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be easily determined using various analytical methods such as HPLC and NMR. This compound is also stable under various conditions and can be stored for long periods.
However, this compound also has some limitations for lab experiments. This compound is relatively expensive compared to other acrylonitrile derivatives. This compound is also not readily available in large quantities, which limits its use in large-scale experiments.
Future Directions
There are several future directions for the research on 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is the synthesis of this compound-based polymers with specific properties such as biodegradability and biocompatibility. Another direction is the development of this compound-based drugs with improved pharmacokinetic and pharmacodynamic properties. This compound can also be used as a starting material for the synthesis of other bioactive compounds with potential applications in various fields.
Scientific Research Applications
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has also been used as a building block for the synthesis of other bioactive compounds.
In material science, this compound has been used as a monomer for the synthesis of polymers with various properties such as thermal stability, mechanical strength, and conductivity. This compound-based polymers have been used in various applications such as electronic devices, sensors, and coatings.
In agriculture, this compound has been used as a fungicide and insecticide due to its ability to inhibit the growth of various fungi and insects. This compound-based pesticides have shown promising results in the control of various plant diseases and pests.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVUMZBRDIKGPI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)
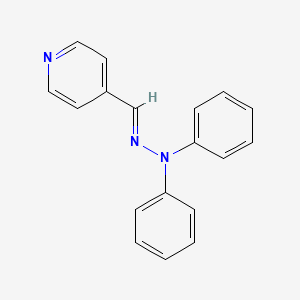
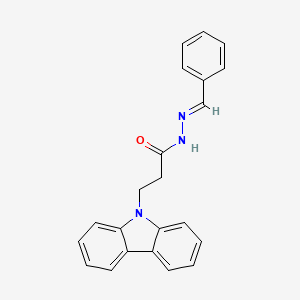
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861465.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3861468.png)
![2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3861481.png)

![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)
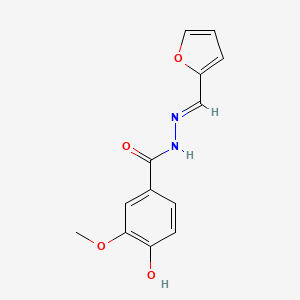
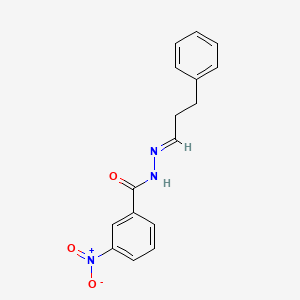
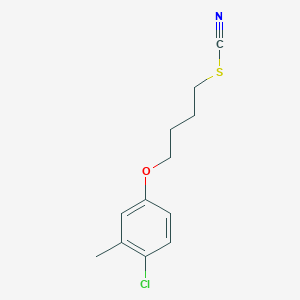
![2-(3,4-dimethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B3861536.png)
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)
